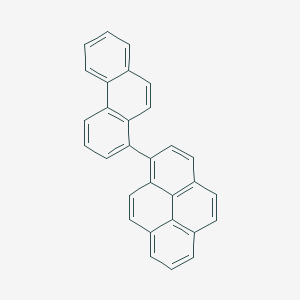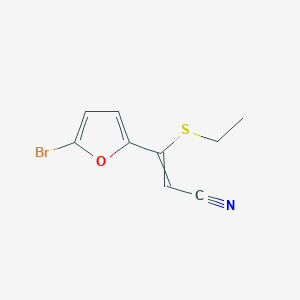![molecular formula C24H13NO5 B14316934 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid CAS No. 111725-80-5](/img/structure/B14316934.png)
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrene moiety and a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrene derivative, followed by the introduction of the carbamoyl group and finally the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,7,8-Trihydroxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromen-2-yl β-D-xylopyranoside: This compound shares structural similarities with 2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid, particularly in the aromatic ring systems.
Dihydropyran: Another related compound, dihydropyran, has a similar heterocyclic structure.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
111725-80-5 |
|---|---|
Fórmula molecular |
C24H13NO5 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[(3-hydroxy-8-oxopyren-4-ylidene)carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H13NO5/c26-18-9-7-13-11-17(25-23(28)14-3-1-2-4-15(14)24(29)30)22-19(27)10-6-12-5-8-16(18)20(13)21(12)22/h1-11,27H,(H,29,30) |
Clave InChI |
NHUXJZOWESKUPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N=C2C=C3C=CC(=O)C4=C3C5=C(C=C4)C=CC(=C25)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)






![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
